molecular formula C23H29FN6O4S B1144447 (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4 CAS No. 1643378-47-5

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4

Cat. No.: B1144447
CAS No.: 1643378-47-5
M. Wt: 504.6 g/mol
InChI Key: ASMJTLOWUSPYAW-NGIYPOHESA-N
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Description

The compound (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4] is a complex organic molecule with potential applications in various scientific fields. Its structure includes a cyclopropyl group, a fluorophenyl group, and a triazolo moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropyl and fluorophenyl intermediates. These intermediates are then coupled with a triazolo moiety under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, often using halogenated reagents or strong acids/bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, strong acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a drug candidate. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological systems.

Medicine

The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility makes it a valuable asset in various manufacturing processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, modulating their activity, and influencing cellular pathways. The exact pathways and targets depend on the compound’s specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4]
  • (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-bromophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4]

Uniqueness

The uniqueness of (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4] lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorophenyl group, in particular, enhances its stability and potential biological activity compared to similar compounds with different substituents.

Properties

CAS No.

1643378-47-5

Molecular Formula

C23H29FN6O4S

Molecular Weight

504.6 g/mol

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C23H29FN6O4S/c1-2-9-35-23-26-21(25-15-10-14(15)12-3-5-13(24)6-4-12)18-22(27-23)30(29-28-18)16-11-17(34-8-7-31)20(33)19(16)32/h3-6,14-17,19-20,31-33H,2,7-11H2,1H3,(H,25,26,27)/t14-,15+,16+,17-,19-,20+/m0/s1

InChI Key

ASMJTLOWUSPYAW-NGIYPOHESA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC=C(C=C5)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC=C(C=C5)F

Origin of Product

United States

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